2-(Benzo[d]isoxazol-5-yl)propan-1-amine
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Overview
Description
2-(Benzo[d]isoxazol-5-yl)propan-1-amine is a compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including 2-(Benzo[d]isoxazol-5-yl)propan-1-amine, can be achieved through various methods. One common approach involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another method includes the reaction of hydroximinoyl chlorides with iodinated terminal alkynes . These reactions typically require specific catalysts and conditions to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of isoxazole derivatives often involves metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods focus on eco-friendly and efficient synthetic strategies to produce the desired compounds on a large scale.
Chemical Reactions Analysis
Types of Reactions
2-(Benzo[d]isoxazol-5-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
2-(Benzo[d]isoxazol-5-yl)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Benzo[d]isoxazol-5-yl)propan-1-amine include other isoxazole derivatives, such as:
- 5-Amino-3-substituted-1,2,4-triazin-6-yl derivatives
- 6-Halo-substituted benzo[d]isoxazol-3-yl derivatives
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern on the isoxazole ring, which imparts distinct biological activities and therapeutic potential compared to other isoxazole derivatives .
Properties
Molecular Formula |
C10H12N2O |
---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
2-(1,2-benzoxazol-5-yl)propan-1-amine |
InChI |
InChI=1S/C10H12N2O/c1-7(5-11)8-2-3-10-9(4-8)6-12-13-10/h2-4,6-7H,5,11H2,1H3 |
InChI Key |
QEAGXOABWFJATL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C1=CC2=C(C=C1)ON=C2 |
Origin of Product |
United States |
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